molecular formula C9H6ClNOS2 B075861 Rhodanine, 3-(4-chlorophenyl)- CAS No. 13037-55-3

Rhodanine, 3-(4-chlorophenyl)-

Cat. No.: B075861
CAS No.: 13037-55-3
M. Wt: 243.7 g/mol
InChI Key: JRWQAQZBEVDDQC-UHFFFAOYSA-N
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Description

Rhodanine, 3-(4-chlorophenyl)- is a heterocyclic compound containing a thiazolidine ring with a thioxo group at the second carbon and a carbonyl group at the fourth carbon. This compound is part of the rhodanine derivatives, which have been extensively studied for their broad spectrum of biological activities .

Mechanism of Action

Target of Action

Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may target cancer cells or proteins involved in cell proliferation and survival.

Mode of Action

Rhodanine derivatives have been reported to exhibit anticancer activity . This suggests that these compounds may interact with their targets, leading to changes such as inhibition of cell proliferation or induction of cell death .

Biochemical Pathways

Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may affect pathways related to cell proliferation and survival.

Result of Action

Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported that Rhodanine, 3-(4-chlorophenyl)- can interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions could potentially influence the biochemical reactions involving these enzymes .

Cellular Effects

It has been suggested that this compound may have potential anticancer activity . For example, it has been reported that Rhodanine, 3-(4-chlorophenyl)- can inhibit the growth of various cancer cell lines . This compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Rhodanine, 3-(4-chlorophenyl)- is not fully understood yet. It is believed that this compound exerts its effects at the molecular level through various mechanisms. For instance, it may bind to certain biomolecules, leading to the inhibition or activation of enzymes . It may also induce changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can be stable under certain conditions

Metabolic Pathways

It has been suggested that this compound may interact with enzymes involved in glutathione metabolism . This could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that this compound can interact with various biomolecules, which could potentially affect its localization or accumulation .

Subcellular Localization

It is known that this compound can interact with various biomolecules, which could potentially direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodanine, 3-(4-chlorophenyl)- can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of rhodanine with 4-chlorobenzaldehyde in the presence of a base, such as piperidine, under reflux conditions . The reaction typically proceeds as follows:

  • Dissolve rhodanine and 4-chlorobenzaldehyde in ethanol.
  • Add a catalytic amount of piperidine.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Recrystallize the product from ethanol to obtain pure Rhodanine, 3-(4-chlorophenyl)-.

Industrial Production Methods

Industrial production of Rhodanine, 3-(4-chlorophenyl)- often employs microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the same reactants but uses microwave irradiation to accelerate the reaction . The reaction conditions are optimized to achieve high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Rhodanine, 3-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced rhodanine derivatives.

    Substitution: Substituted rhodanine derivatives with various nucleophiles.

Comparison with Similar Compounds

Rhodanine, 3-(4-chlorophenyl)- can be compared with other rhodanine derivatives:

These comparisons highlight the unique properties of Rhodanine, 3-(4-chlorophenyl)-, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWQAQZBEVDDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156494
Record name Rhodanine, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13037-55-3
Record name 3-(4-Chlorophenyl)rhodanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13037-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodanine, 3-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name USAF T-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rhodanine, 3-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 27 g. (0.16 m.) of p-chlorophenyl isothiocyanate, 33 ml. (42.5 g., 0.475 m.) of mercaptoacetic acid and 5 drops of triethylamine is heated in a pressure bottle at 120°-130°C. for 21/2 hours. The reaction mixture is allowed to stand at room temperature overnight and filtered. The crude product is recrystallized from ethanol to give 3-(4'-chlorophenyl)-rhodanine, m.p. 124.5°-126°C.
Quantity
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42.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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